CDDO-Im

Description

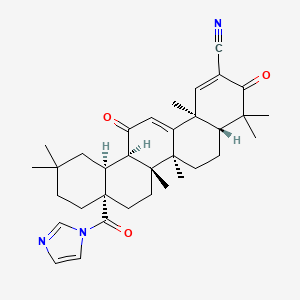

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFBYYCNYVFPKD-FMIDTUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433315 | |

| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443104-02-7 | |

| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the full chemical name of CDDO-Im

An In-depth Technical Guide to 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole (CDDO-Im)

Full Chemical Name and Synonyms

Systematic Name: 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole[1][2][3]

IUPAC Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

Synonyms: this compound, CDDO-Imidazolide, RTA 403[4]

Mechanism of Action

This compound is a synthetic triterpenoid (B12794562) renowned for its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][5] The primary mechanism involves the covalent modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2.[6] This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[6] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[2]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the transcriptional upregulation of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)), enzymes involved in glutathione (B108866) synthesis (e.g., glutamate-cysteine ligase catalytic subunit (GCLC)), and other detoxification enzymes.[1][2][7] This induction of the Nrf2/ARE pathway is the principal mechanism by which this compound exerts its protective effects against various cellular stressors.[1][5]

In addition to its effects on the Nrf2 pathway, this compound has been shown to be a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are nuclear receptors involved in the regulation of inflammation and metabolism.[3][4] However, many of the anti-inflammatory and anti-proliferative effects of this compound are considered to be mediated primarily through the Nrf2 pathway, and in some contexts, its actions can be independent of PPARγ.[1][8][9]

Quantitative Data

The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC₅₀ | 10–30 nM | Human leukemia and breast cancer cell lines | Inhibition of cellular proliferation | [3][4] |

| IC₅₀ | 1.5 µM | BxPC-3 (pancreatic cancer) | Inhibition of cellular proliferation after 72 hours | [4] |

| IC₅₀ | 0.69 µM | DU-145 (prostate cancer) | Inhibition of cellular proliferation after 72 hours | [4] |

| Kᵢ | 232 nM | PPARα | Binding affinity | [3][4] |

| Kᵢ | 344 nM | PPARγ | Binding affinity | [3][4] |

Experimental Protocols

In Vitro Nrf2 Activation Assay Using Quantitative PCR (qPCR)

This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells treated with this compound by measuring the mRNA expression of Nrf2 target genes.

1. Cell Culture and Treatment:

-

Culture human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines in appropriate culture medium.

-

Seed the cells at a desired density in multi-well plates.

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 20 nM and 50 nM).

-

Treat the cells with the this compound working solutions or a vehicle control (DMSO) for a specified period (e.g., 20 hours).[2]

2. RNA Isolation:

-

Following treatment, harvest the cells and lyse them using a suitable lysis buffer.

-

Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer.

3. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2 target genes (e.g., NQO1, GCLC, HO-1), and a suitable qPCR master mix.

-

Use a housekeeping gene (e.g., β-actin) for normalization.

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Nrf2 Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for qPCR Analysis.

References

- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CDDO, a PPAR-γ ligand, inhibits TPA-induced cell migration and invasion through a PPAR-γ-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDDO, a PPAR-γ ligand, inhibits TPA-induced cell migration and invasion through a PPAR-γ-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activities of Synthetic Triterpenoids: The Case of CDDO-Imidazolide (CDDO-Im)

For Researchers, Scientists, and Drug Development Professionals

The synthetic oleanane (B1240867) triterpenoid (B12794562), 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), has emerged as a potent and multifunctional agent with significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth exploration of the core biological activities of this compound and related synthetic triterpenoids, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: Nrf2 Activation

At the heart of this compound's diverse biological effects lies its remarkable potency as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4][5] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a vast array of cytoprotective genes.[2][5]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] this compound, through its electrophilic nature, is believed to interact with reactive cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[6] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][5]

This activation of the Nrf2/ARE pathway results in the upregulation of numerous protective enzymes and proteins, including:

-

Heme Oxygenase-1 (HO-1): A critical enzyme with anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][5]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.[2][7]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][7]

The potent induction of these and other Nrf2-dependent genes forms the basis for many of this compound's observed biological activities.

Key Biological Activities and Quantitative Data

This compound exhibits a broad range of biological activities, with its effects being highly dependent on the concentration used. At nanomolar concentrations, it primarily demonstrates cytoprotective and anti-inflammatory effects, while at higher, micromolar concentrations, it can induce apoptosis and inhibit cell proliferation.[3][8]

Anti-inflammatory Activity

This compound is a potent inhibitor of inflammatory processes. It effectively suppresses the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This anti-inflammatory action is mediated, in part, through the Nrf2-dependent induction of HO-1 and by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[2][9]

| Parameter | Cell/System | Value | Reference |

| IC50 (iNOS inhibition) | Mouse Macrophages | 0.014 nM | [6] |

| IL-6, TNF-α, IL-1β, MCP-1 Reduction | LPS-stimulated Macrophages | Significant reduction with 400 nM this compound | [9] |

Antiproliferative and Pro-apoptotic Activity

In various cancer cell lines, this compound has demonstrated potent antiproliferative and pro-apoptotic effects.[1][10][11] The mechanisms underlying these activities are multifaceted and include the induction of cell cycle arrest, activation of caspase cascades, and modulation of key survival signaling pathways.[11][12]

| Parameter | Cell Line | Value (IC50) | Reference |

| Proliferation Inhibition | Human Leukemia (U937) | ~10-30 nM | [10][13] |

| Proliferation Inhibition | Breast Cancer (MCF-7) | ~10-30 nM | [6][10] |

| Proliferation Inhibition | Waldenström Macroglobulinemia (BCWM.1) | ~500 nM | [12] |

Modulation of Other Key Signaling Pathways

Beyond Nrf2, this compound influences a network of other critical cellular signaling pathways:

-

NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[12]

-

STAT Signaling: It has been shown to suppress the phosphorylation and activation of STAT3 and STAT5, which are often constitutively active in cancer cells.[14]

-

PI3K/Akt Pathway: In some contexts, this compound can inhibit the pro-survival PI3K/Akt signaling cascade.[12]

-

TGF-β Signaling: this compound has been reported to modulate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[15]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound can bind to and transactivate PPARγ, although many of its biological effects are independent of this interaction.[10][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments frequently cited in the study of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[16][17]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-HO-1, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.[2]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the amount of a specific mRNA transcript.

-

RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR cycler.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.[9]

Conclusion

This compound is a highly potent synthetic triterpenoid with a complex and multifaceted mechanism of action. Its ability to potently activate the Nrf2 signaling pathway at nanomolar concentrations underpins its significant cytoprotective and anti-inflammatory properties. At higher concentrations, its pro-apoptotic and antiproliferative effects in cancer cells highlight its therapeutic potential. The continued elucidation of its interactions with various signaling networks will be crucial for the successful clinical translation of this compound and related compounds in the treatment of a wide range of human diseases. This guide provides a foundational understanding of its biological activities to aid researchers and drug development professionals in this endeavor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpenoid this compound protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 17. promegaconnections.com [promegaconnections.com]

CDDO-Im: A Technical Guide to a Potent Activator of the Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic triterpenoid (B12794562) recognized as an exceptionally potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and its activation is a promising therapeutic strategy for a multitude of diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and illustrates the core signaling and experimental workflows through detailed diagrams.

The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cytoprotection

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant and detoxification response. Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 functions as an adapter protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2]

Upon exposure to oxidative or electrophilic stressors, or potent activators like this compound, reactive cysteine residues on Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[3] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression, accumulates in the cytoplasm, and translocates to the nucleus.[2][4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Response Elements (EpREs) in the promoter regions of its target genes.[6][7][8] This binding initiates the transcription of a broad array of over 100 cytoprotective genes, including those involved in glutathione (B108866) synthesis and regeneration (e.g., GCLC, GCLM), detoxification enzymes (e.g., NQO1), and antioxidant proteins (e.g., HMOX1).[4][8][9]

This compound: Mechanism of Potent Nrf2 Activation

This compound is a semi-synthetic oleanane (B1240867) triterpenoid designed for high potency. Its efficacy stems from its bifunctional chemical nature, allowing it to interact with Keap1 through multiple mechanisms, making it a more potent inducer than its parent compound, CDDO, or its methyl ester derivative, CDDO-Me (bardoxolone methyl).[10][11][12]

The primary mechanism involves the α,β-unsaturated ketone structure in the A and C rings of the triterpenoid backbone. This structure acts as a Michael acceptor, reacting covalently with nucleophilic thiol groups of specific cysteine residues on Keap1.[11] This irreversible binding is a key step in inactivating Keap1's ability to ubiquitinate Nrf2.

Furthermore, this compound possesses a second reactive site: the imidazolide (B1226674) group. This site can covalently bind to other amino acid residues on Keap1, such as lysine (B10760008) and tyrosine, through transacylation.[10][11][13][14][15] This multi-target binding to Keap1, including adduct formation with eight different cysteines and several other residues, is thought to stabilize the Keap1-Cul3 complex in a conformation that is unfavorable for Nrf2 binding and degradation, thereby greatly enhancing the potency of this compound as an Nrf2 activator.[10][13][14][15] This dual-action mechanism distinguishes this compound from monofunctional activators and contributes to its robust and sustained activation of the Nrf2 pathway at nanomolar concentrations.[6][10][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

The Role of Keap1 in the Mechanism of Action of CDDO-Im: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic triterpenoid (B12794562) 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) is an exceptionally potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. The primary mechanism through which this compound exerts its effects is by targeting the key Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1). By covalently modifying specific, reactive cysteine residues on Keap1, this compound disrupts the Keap1-Nrf2 interaction, preventing the proteasomal degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, followed by the transcriptional upregulation of a broad array of cytoprotective genes. This technical guide provides an in-depth exploration of this mechanism, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

The Keap1-Nrf2 Signaling Pathway

Under basal or unstressed conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm.[1] This interaction facilitates the continuous ubiquitination and subsequent degradation of Nrf2 by the proteasome, keeping its cellular levels low.[2] Keap1 functions as a homodimer, with each monomer binding to one of two distinct motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif.[3][4] This "hinge and latch" mechanism positions Nrf2 for efficient ubiquitination.[5]

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified.[2][3] This modification induces a conformational change in Keap1 that disrupts its ability to serve as an E3 ligase adaptor, thereby inhibiting Nrf2 ubiquitination. Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[6][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1][8]

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 8. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-inflammatory Properties of CDDO-Imidazolide (CDDO-Im) In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole, commonly known as CDDO-Im. This synthetic triterpenoid (B12794562) has demonstrated significant potential in modulating key inflammatory pathways, making it a compound of interest for the development of novel therapeutics for a range of inflammatory diseases. This document summarizes the core mechanisms of action, presents quantitative data from various in vitro studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach to Inflammation Control

This compound exerts its anti-inflammatory effects primarily through two key mechanisms: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3]

1. Nrf2 Pathway Activation:

This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound induces conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1][3] The upregulation of these genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), enhances the cellular antioxidant capacity, thereby mitigating the oxidative stress that often accompanies and exacerbates inflammation.[2][6][7]

2. NF-κB Pathway Inhibition:

The NF-κB pathway is a central mediator of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][8] this compound has been shown to suppress the activation of the NF-κB pathway.[2][3] This inhibition is, at least in part, mediated by the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the active NF-κB subunits (p50/p65), thereby downregulating the expression of NF-κB target genes.[9] Some evidence suggests that related triterpenoids can directly inhibit IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[3][9]

Quantitative In Vitro Data

The following tables summarize the quantitative effects of this compound on various inflammatory markers and cellular processes from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression

| Cell Type | Inflammatory Stimulus | This compound Concentration | Target Gene/Protein | Result | Reference |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | IL-8 mRNA | Significant reduction compared to LPS alone | [2] |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | IL-1β mRNA | Significant reduction compared to LPS alone | [2] |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | TNF-α mRNA | Significant reduction compared to LPS alone | [2] |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | MCP-1 mRNA | Significant reduction compared to LPS alone | [2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | 20 nM, 50 nM | IL-6 mRNA | Significant attenuation of LPS-induced expression | [7] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | 20 nM, 50 nM | TNF-α mRNA | Significant attenuation of LPS-induced expression | [7] |

| Mouse Peritoneal Neutrophils | LPS | Not specified | TNF-α and IL-6 | Attenuated expression in wild-type but not Nrf2-deficient cells | [10] |

Table 2: Effect of this compound on Inflammatory Enzymes and Molecules

| Cell Type | Inflammatory Stimulus | This compound Concentration | Target Molecule | Result | Reference |

| Mouse Macrophages | IFN-γ | Not specified | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitor of de novo expression | [4][11] |

| Mouse Macrophages | IFN-γ | Not specified | Cyclooxygenase-2 (COX-2) | Potent inhibitor of de novo synthesis | [4] |

| Human Leukemia (U937) Cells | None | 100 nM | Heme Oxygenase-1 (HO-1) mRNA | Time-dependent increase, maximal at 4 hours | [4] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | None | 20 nM, 50 nM | HO-1, GCLC, GCLM, NQO1 mRNA | Significant induction | [7] |

| Human Monocyte-Derived Macrophages | None | 0.2, 0.4, 0.8 µM | AKR1C1, HMOX1, NQO1 mRNA | Significant elevation | [12] |

Table 3: Effect of this compound on Nrf2 Pathway Activation

| Cell Type | This compound Concentration | Outcome | Result | Reference |

| Human Leukemia (U937) Cells | 100 nM | Nrf2 Protein Levels | Time-dependent increase | [4] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM, 50 nM | Nuclear Nrf2 Protein | Increased nuclear accumulation | [7][13] |

| Nrf2+/+ and Nrf2-/- Fibroblasts | 100-300 nM | HO-1 Induction | Marked induction in Nrf2+/+ cells, significantly lower in Nrf2-/- cells | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies to evaluate the anti-inflammatory properties of this compound.

1. Cell Culture and Treatment:

-

Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), human monocytic leukemia cells (U937, ML-1), and primary cells such as human peripheral blood mononuclear cells (PBMCs) and mouse peritoneal neutrophils.[2][4][7][10]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[14] The final DMSO concentration is typically kept below 0.1% to avoid solvent-induced toxicity.[14]

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 6, 20, or 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).[2][7]

2. Measurement of Inflammatory Mediators:

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β), chemokines (e.g., MCP-1), and antioxidant enzymes (e.g., HO-1, NQO1).[2][7] Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers. The results are often normalized to a housekeeping gene like GAPDH.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the protein levels of secreted cytokines and chemokines in the cell culture supernatant.[12]

-

Western Blotting: This method is used to determine the protein levels of key signaling molecules (e.g., Nrf2, IκBα, p-IκBα, HO-1) in cell lysates.[4][7] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

3. Nitric Oxide (NO) Production Assay:

-

The production of nitric oxide, a key inflammatory mediator synthesized by iNOS, is often measured using the Griess reagent, which detects nitrite (B80452) (a stable product of NO) in the culture supernatant.[15][16][17]

4. Reactive Oxygen Species (ROS) Measurement:

-

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).[2] The fluorescence intensity, which is proportional to the amount of ROS, can be quantified using a fluorescence microplate reader or flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vitro studies.

Caption: this compound activates the Nrf2 signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: A typical experimental workflow for in vitro studies.

Conclusion

The in vitro evidence strongly supports the potent anti-inflammatory properties of this compound. Its dual mechanism of action, involving the robust activation of the Nrf2-mediated antioxidant response and the effective inhibition of the pro-inflammatory NF-κB pathway, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The data presented in this technical guide highlight its ability to suppress the production of a wide range of inflammatory mediators at nanomolar concentrations. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compelling synthetic triterpenoid.

References

- 1. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid this compound protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nrf2-dependent protection from LPS induced inflammatory response and mortality by CDDO-Imidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. CDDO-imidazolide ameliorates sepsis-induced ARDS by enhancing mitophagy via the Nrf2 pathway to prohibit alveolar macrophage pyroptosis and HMGB1 release: this compound ameliorates sepsis-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Effects of CDDO-Im in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole, commonly known as CDDO-Im or RTA-403, is a synthetic oleanane (B1240867) triterpenoid (B12794562) that has emerged as a highly potent modulator of cellular redox homeostasis. Its primary mechanism of action involves the powerful activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. At nanomolar concentrations, this compound initiates the transcription of a broad array of cytoprotective genes, effectively fortifying cells against oxidative stress. This technical guide provides an in-depth analysis of the antioxidant effects of this compound in cellular models, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling and experimental workflows.

Core Mechanism of Action: Nrf2 Pathway Activation

The antioxidant effects of this compound are predominantly mediated through the activation of the Nrf2-Keap1 signaling pathway.[1] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[1]

This compound acts as a potent electrophile that disrupts this interaction. As a bifunctional molecule, it possesses two reactive sites: α,β-unsaturated ketones in its A and C rings and an imidazolide (B1226674) group.[2][3][4] This structure allows this compound to covalently modify specific, highly reactive cysteine residues on Keap1 via Michael addition.[2][5] Unlike its analog CDDO-Me, the imidazolide moiety also enables this compound to form acyl adducts with other nucleophilic amino acid residues, including lysine, tyrosine, arginine, and serine, on Keap1 and other protein targets.[2][3][4][5]

This covalent modification induces a conformational change in the Keap1 protein, impairing its ability to function as an adaptor for the Cul3-based E3 ligase complex.[2] Consequently, Nrf2 degradation is halted. The stabilized Nrf2 protein accumulates in the cytoplasm and translocates to the nucleus.[1][6][7] There, it heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[1][8] This binding event drives the coordinated transcription of a large suite of antioxidant and cytoprotective enzymes.[1][8][9] The induction of these genes by this compound is almost completely abolished in Nrf2-knockout cells, confirming the Nrf2-dependent nature of its antioxidant activity.[1][2]

Quantitative Data on Antioxidant Effects

The potency of this compound has been quantified in various cellular models. It effectively induces Nrf2-dependent gene expression and reduces oxidative stress at low nanomolar concentrations.

Table 1: Potency of this compound in Nrf2 Activation and Cellular Proliferation

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| ARE Luciferase Reporter | AREc32 (MCF7 derivative) | Max Induction | >70-fold at 300 nM | [10] |

| Cell Proliferation | Human Leukemia (U937) | IC₅₀ | ~10-30 nM | [11] |

| Cell Proliferation | Human Breast Cancer | IC₅₀ | ~10-30 nM | [11] |

| PPAR Binding | N/A | Kᵢ (PPARα) | 232 nM | [11] |

| PPAR Binding | N/A | Kᵢ (PPARγ) | 344 nM |[11] |

Table 2: Induction of Nrf2 Target Genes by this compound in Cellular Models

| Cell Type | Concentration | Duration | Target Gene | Fold Induction | Reference |

|---|---|---|---|---|---|

| Human PBMCs | 20 nM | 20 h | NQO1 | Significant increase | [6][7] |

| Human PBMCs | 20 nM | 20 h | GCLM | Significant increase | [6] |

| Human PBMCs | 20 nM | 20 h | GCLC | Significant increase | [6] |

| Human PBMCs | 20 nM | 20 h | HO-1 | Significant increase | [6] |

| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | HO-1 | Significant increase | [12] |

| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | NQO1 | Significant increase | [12] |

| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | GCLC | Significant increase | [12] |

| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | GPX2 | Significant increase | [12] |

| Mouse Embryonic Fibroblasts | 100-300 nM | N/A | HO-1 | Marked induction |[8] |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS)

| Cell Type | Condition/Stressor | Concentration | Effect on ROS | Reference |

|---|---|---|---|---|

| Primary Kidney Epithelial Cells | Hypoxia & Starvation | 25 nM | Attenuated ROS production | [12][13] |

| Human Neutrophils | LPS, fMLP, TNF-α, TPA | N/A | Greatly inhibited ROS generation | [6] |

| Mouse Embryonic Fibroblasts | tert-butyl hydroperoxide | N/A | Reduced ROS formation | [8][14] |

| Pancreatic Cancer Cells | Baseline | Submicromolar | Accumulation of ROS (via mGSH depletion) |[15] |

Functional Consequences in Cellular Models

The this compound-driven upregulation of the Nrf2-dependent antioxidant gene program translates to significant cytoprotection against a variety of stressors in diverse cellular models.

-

Reduction of Oxidative Stress: In primary kidney epithelial cells, pretreatment with this compound confers protection against glucose/serum starvation and hypoxia, as evidenced by a significant reduction in ROS generation.[12][13] This protective effect is directly linked to the upregulation of Nrf2 and its target genes, including HO-1 and NQO1.[12][13] Similarly, in human neutrophils, this compound potently inhibits ROS generation induced by multiple inflammatory stimuli.[6]

-

Protection Against Chemical Toxicity: The antioxidant response triggered by this compound is protective in models of chemical-induced toxicity. Studies have shown that pretreatment with this compound protects the liver from acetaminophen-induced hepatic injury by inducing Nrf2-dependent cytoprotective genes.[1]

-

Context-Dependent Pro-Oxidant Activity in Cancer Cells: In certain contexts, particularly in cancer cells, this compound can exert a pro-apoptotic effect by inducing oxidative stress. This is achieved through a rapid and selective depletion of the mitochondrial glutathione (B108866) (mGSH) pool.[15] This depletion leads to an accumulation of mitochondrial ROS, loss of mitochondrial membrane potential, and ultimately, apoptosis, highlighting a potential therapeutic strategy for cancer treatment.[15]

Detailed Experimental Protocols

The following sections describe standardized methodologies for evaluating the antioxidant effects of this compound in cellular models.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., primary kidney epithelial cells, human PBMCs, U937 leukemia cells) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations (typically in the range of 10-300 nM). A vehicle control containing the same final concentration of DMSO should always be included.

-

Treatment: Remove the existing media from the cells and replace it with media containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the specified duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Gene Expression Analysis (Quantitative Real-Time PCR)

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate). Extract total RNA using a column-based kit or phenol-chloroform extraction.

-

cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and specific primers for Nrf2 target genes (HMOX1, NQO1, GCLC, etc.). Include a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, expressing the data as fold change relative to the vehicle-treated control group.

Protein Expression Analysis (Western Blotting)

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For Nrf2 translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, NQO1, Keap1, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Preparation: Seed cells in a multi-well plate or culture dish suitable for fluorescence measurement or flow cytometry.

-

Dye Loading: Load the cells with a ROS-sensitive fluorescent probe. For general intracellular ROS, use 2',7'-dichlorofluorescin diacetate (DCFDA). For mitochondrial superoxide, use MitoSOX™ Red. Incubate according to the manufacturer's instructions (e.g., 5-10 µM DCFDA for 30 minutes at 37°C).

-

Treatment: Wash away the excess dye and treat the cells with this compound (or vehicle) with or without an oxidative stressor (e.g., H₂O₂, LPS, antimycin A).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCF).

-

Data Analysis: Normalize the fluorescence intensity to the number of cells or total protein content. Express the results as a percentage of the control or as relative fluorescence units (RFU).

Conclusion

This compound is a robust and exceptionally potent activator of the Nrf2 antioxidant pathway in a multitude of cellular models. Its unique bifunctional chemical structure allows for efficient modification of Keap1, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, orchestrates the upregulation of a powerful battery of cytoprotective genes, including HMOX1, NQO1, and enzymes crucial for glutathione synthesis. The functional consequence is a marked enhancement of the cell's capacity to counteract oxidative insults. The data clearly demonstrate that this compound, at nanomolar concentrations, effectively mitigates the generation of reactive oxygen species and protects cells from various stressors. These findings underscore the significant potential of this compound as a lead compound for developing therapeutic strategies against pathologies driven or exacerbated by oxidative stress.

References

- 1. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Cyano-3,12-dioxooleana-1,9-dien-28-imidazolide (this compound) directly targets mitochondrial glutathione to induce apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triterpenoid CDDO-Im: A Comprehensive Technical Guide to its Impact on Cytoprotective Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic triterpenoid (B12794562) 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) has emerged as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, orchestrating the expression of a battery of cytoprotective genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates cytoprotective gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other Nrf2 activators.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] The Nrf2-Keap1 signaling pathway is a primary sensor and regulator of the cellular antioxidant response.[2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to electrophiles or ROS, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[1][3]

This compound is a synthetic oleanane (B1240867) triterpenoid that has been identified as an exceptionally potent activator of the Nrf2 pathway, with effects observed at nanomolar concentrations.[3][4] Its ability to induce a robust cytoprotective response has made it a subject of intense research for its potential therapeutic applications in various disease models. This guide will delve into the quantitative impact of this compound on the expression of key Nrf2 target genes, provide detailed methodologies for assessing its activity, and illustrate the underlying molecular pathways.

This compound-Mediated Activation of the Nrf2 Signaling Pathway

This compound activates the Nrf2 pathway by reacting with specific cysteine residues on Keap1, thereby inhibiting the ubiquitination and degradation of Nrf2.[5] This leads to the accumulation and nuclear translocation of Nrf2, resulting in the transcriptional activation of ARE-dependent genes.

Quantitative Impact of this compound on Cytoprotective Gene Expression

Numerous studies have quantified the potent effects of this compound on the expression of Nrf2 target genes. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Induction of Cytoprotective Gene mRNA by this compound in Mouse Liver[1]

| Dose (mg/kg, i.p.) | Gene | Fold Increase vs. Vehicle |

| 0.1 | Ho-1 | 2.25 |

| 1.0 | Ho-1 | - |

| 10 | Ho-1 | 8.65 |

| 0.1 | Nqo1 | No significant increase |

| 1.0 | Nqo1 | 1.58 |

| 10 | Nqo1 | 2.99 |

| 0.1 | Gclc | No significant increase |

| 1.0 | Gclc | 2.56 |

| 10 | Gclc | 5.08 |

Mice were administered a single intraperitoneal (i.p.) injection of this compound and hepatic mRNA levels were quantified.

Table 2: Time-Dependent Induction of Cytoprotective Gene mRNA by this compound in Mouse Liver[1]

| Time (hours) | Gene | Fold Increase vs. Vehicle |

| 3 | Ho-1 | - |

| 6 | Ho-1 | ~10 |

| 12 | Ho-1 | ~15 |

| 24 | Ho-1 | ~5 |

| 3 | Nqo1 | - |

| 6 | Nqo1 | ~3 |

| 12 | Nqo1 | ~4 |

| 24 | Nqo1 | ~2 |

| 3 | Gclc | - |

| 6 | Gclc | ~4 |

| 12 | Gclc | ~6 |

| 24 | Gclc | ~3 |

Mice were administered a single i.p. injection of 1 mg/kg this compound and hepatic mRNA levels were quantified at the indicated time points.

Table 3: Induction of Nrf2 Target Genes in Human Peripheral Blood Mononuclear Cells (PBMCs) by this compound[8]

| Gene | Mean Fold Increase vs. Vehicle (20-50 nM this compound) |

| NQO1 | 16 |

| GCLM | 3-4 |

| GCLC | 3-4 |

| HO-1 | 3-4 |

PBMCs from six normal subjects were treated with this compound for 6 hours.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cytoprotective gene expression.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify the mRNA expression levels of Nrf2 target genes.

4.1.1. RNA Extraction (TRIzol Method) [6][7]

-

Homogenization: Homogenize tissue samples (50-100 mg) or cell pellets (1 x 10^5 – 1 x 10^7 cells) in 1 mL of TRIzol reagent.[3]

-

Phase Separation: Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.[7]

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.[7]

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[7]

-

Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.[7]

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).

4.1.2. cDNA Synthesis (Reverse Transcription) [8]

-

Reaction Setup: In a sterile, nuclease-free tube, combine the following components on ice:

-

Total RNA (1-5 µg)

-

Oligo(dT) or Random Primers

-

dNTP Mix

-

Reverse Transcriptase Buffer

-

RNase Inhibitor

-

Reverse Transcriptase

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at 37°C for oligo(dT) priming).[9]

-

Inactivation: Terminate the reaction by heating at 70°C for 5 minutes. The resulting cDNA can be stored at -20°C.[9]

4.1.3. SYBR Green qPCR [10][11]

-

Reaction Setup: Prepare a master mix for each primer set containing:

-

SYBR Green Master Mix (2X)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

Nuclease-free water.

-

-

Plate Setup: Add the master mix to each well of a qPCR plate. Then, add the diluted cDNA template (and no-template controls).

-

Cycling Conditions: A typical qPCR program includes:

-

Initial denaturation (e.g., 95°C for 2-10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15-30 seconds)

-

Annealing/Extension (e.g., 60°C for 30-60 seconds)

-

-

Melt curve analysis to verify product specificity.[11]

-

4.1.4. Primer Sequences (Mouse) [12][13]

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Ho-1 | CGTGCTCGAATGAACACTCT | GGAAGCTGAGAGTGAGGACC |

| Nqo1 | CAGCCAATCAGCGTTCGGTA | TTGCTGTTGAGGTCGCAGGAG |

| Gclc | CCATCACTTCATTCCCCAGA | GATGCCGGATGTTTCTTGTT |

| Gclm | ATGGAGTTCCCAAATCAGCC | ATTGGGTTTTACCTGTGCCC |

| Gapdh | GAGCCAAAAGGGTCATCATC | TAAGCAGTTGGTGGTGCAGG |

Western Blotting

Western blotting is used to detect and quantify the protein levels of Nrf2 and its target gene products.

4.2.1. Nuclear and Cytoplasmic Protein Extraction [14]

-

Cell Lysis: Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., CER I) and vortex vigorously.[14]

-

Cytoplasmic Extraction: Add a detergent-containing buffer (e.g., CER II), vortex, and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes. The supernatant contains the cytoplasmic extract.[14]

-

Nuclear Extraction: Resuspend the remaining nuclear pellet in an ice-cold nuclear extraction buffer (NER). Vortex intermittently for 40 minutes on ice.[14]

-

Final Centrifugation: Centrifuge at high speed for 10 minutes. The supernatant is the nuclear extract.[14]

-

Protein Quantification: Determine the protein concentration of both fractions using a standard assay (e.g., BCA).

4.2.2. SDS-PAGE and Immunoblotting [2][15]

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 10%) and run at 100-120 V until the dye front reaches the bottom.[15]

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Example dilutions: anti-Nrf2 (1:1000), anti-Keap1 (1:1000), anti-HO-1 (1:1000), anti-NQO1 (1:1000), and a loading control like anti-β-actin (1:5000) or anti-Lamin B (for nuclear fractions, 1:1000).[15][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.[2]

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Nrf2 Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE-containing promoter.[1][17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. zymoresearch.com [zymoresearch.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. benchchem.com [benchchem.com]

- 6. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]

- 7. health.uconn.edu [health.uconn.edu]

- 8. GoScript™ Reverse Transcription System Protocol [worldwide.promega.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]

- 12. aging-us.com [aging-us.com]

- 13. Nrf2-Dependent Induction of NQO1 in Mouse Aortic Endothelial Cells Overexpressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. health.uconn.edu [health.uconn.edu]

- 15. benchchem.com [benchchem.com]

- 16. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

Investigating the Anti-Cancer Potential of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthetic triterpenoid (B12794562) 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) has emerged as a highly potent, multifunctional agent with significant promise in oncology. Derived from the natural compound oleanolic acid, this compound demonstrates robust anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a spectrum of cancer types.[1][2] Its mechanisms of action are pleiotropic, primarily involving the potent activation of the Nrf2/ARE pathway and the suppression of pro-survival signaling cascades such as STAT3. This document provides a comprehensive technical overview of the anti-cancer potential of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the core signaling pathways it modulates.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways. At low nanomolar concentrations, it is a potent activator of cytoprotective responses, while at higher concentrations, it robustly induces apoptosis and cell cycle arrest in malignant cells.[3][4]

Activation of the Nrf2/ARE Signaling Pathway

A primary mechanism of this compound is the potent induction of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[1][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound is thought to interact with reactive thiol groups on Keap1, disrupting the Nrf2-Keap1 complex.[6] This allows Nrf2 to translocate to the nucleus, where it binds to AREs in the promoter regions of numerous cytoprotective and detoxification genes.[7]

This activation leads to the upregulation of Phase II enzymes and antioxidant proteins, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCLC and GCLM).[7][8][9] The resulting enhancement of the cellular antioxidant capacity can protect normal cells from carcinogenic insults and reduce oxidative stress that contributes to tumorigenesis.[1][10] The cytoprotective activity of this compound is notably absent in Nrf2-deficient cells, confirming the critical role of this pathway.[1][5][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Beyond Nrf2: An In-depth Technical Guide to the Therapeutic Targets of CDDO-Im

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole), also known as Bardoxolone methyl, is a synthetic triterpenoid (B12794562) initially recognized for its potent activation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. While its Nrf2-dependent activities are well-documented, a growing body of evidence reveals that this compound exerts significant therapeutic effects through various Nrf2-independent mechanisms. This technical guide provides a comprehensive overview of these alternative targets, focusing on key signaling pathways implicated in inflammation, cell proliferation, and fibrosis. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts in this area.

Core Nrf2-Independent Signaling Pathways Modulated by this compound

This compound has been shown to directly interact with and modulate several key signaling proteins, leading to a cascade of downstream effects that are independent of Nrf2 activation. The primary non-Nrf2 targets identified to date include components of the NF-κB, STAT, and TGF-β signaling pathways. Additionally, effects on CREB phosphorylation have been noted.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and cancers. This compound and its analogs have been demonstrated to be potent inhibitors of this pathway.

Mechanism of Action: CDDO-Me, a closely related analog of this compound, directly inhibits the IκB kinase β (IKKβ) subunit.[1][2] This inhibition is achieved through a covalent interaction with the cysteine-179 residue within the IKKβ activation loop, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2] This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Quantitative Data:

| Compound | Target | Assay | IC50 / Effective Concentration | Cell Line / System | Reference |

| CDDO-Me | IKKβ | In vitro kinase assay | Not specified, but direct inhibition shown | Recombinant IKKβ | [2] |

| 17-acetoxyjolkinolide B (another IKKβ inhibitor) | IKKβ | In vitro kinase assay | 300 nM | Not specified | [3] |

Experimental Protocol: In Vitro IKKβ Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published methodologies.[4][5]

Objective: To determine the in vitro inhibitory activity of this compound on IKKβ kinase.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide (a synthetic peptide substrate for IKKβ)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, IKKtide substrate, and recombinant IKKβ enzyme.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for IKKβ.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathway Diagram:

Suppression of STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling. Constitutive activation of STAT3 is a common feature in many cancers, promoting cell proliferation, survival, and angiogenesis.

Mechanism of Action: this compound and its analog CDDO-Me have been shown to rapidly and potently suppress both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 and STAT5 at nanomolar concentrations.[6] The precise molecular mechanism involves the direct interaction of Bardoxolone methyl with Cys1077 on Janus kinase 1 (JAK1), inhibiting its phosphorylation and consequently preventing the activation and dimerization of STAT3.[1]

Quantitative Data:

| Compound | Target | Effect | Concentration | Time | Cell Line | Reference |

| This compound | p-STAT3 / p-STAT5 | Suppression of phosphorylation | Nanomolar levels | 30-60 minutes | Human myeloma and lung cancer cells | [6] |

| CDDO-Me | p-STAT3 | Inhibition of phosphorylation | 0.1 - 10 µM | 2 - 24 hours | Ovarian cancer cells | [7] |

| CDDO-Me | p-STAT3 | Inhibition of phosphorylation | 300 nM | 16 hours | Melanoma-conditioned macrophages | [8] |

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

This protocol is a standard procedure for assessing protein phosphorylation.[9][10][11]

Objective: To determine the effect of this compound on STAT3 phosphorylation in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Cytokine for stimulation (e.g., IL-6)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

-

Stimulate cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated stimulated controls.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.

-

Quantify band intensities using densitometry software.

Signaling Pathway Diagram:

Modulation of TGF-β Signaling